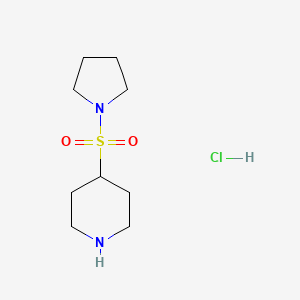

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQQMNKTDNNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride

Preamble: A Multi-Modal Approach to Unambiguous Structural Verification

In the landscape of pharmaceutical development, the unequivocal structural confirmation of any new chemical entity (NCE) is a cornerstone of regulatory compliance, intellectual property protection, and foundational research. This guide presents a comprehensive, field-proven strategy for the structural elucidation of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride. We will eschew a rigid, templated approach in favor of a logical, investigative workflow that mirrors the process undertaken in a modern analytical laboratory. Each step is designed not only to gather data but also to form a self-validating system where orthogonal techniques corroborate one another. This multi-modal strategy, integrating mass spectrometry, infrared spectroscopy, a suite of nuclear magnetic resonance experiments, and single-crystal X-ray diffraction, provides an unassailable confirmation of molecular identity and structure.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Group Assessment

Before delving into the intricate connectivity of the molecule, the initial objective is to establish the fundamental building blocks: the elemental composition and the key functional groups present. This foundational data provides the necessary constraints for all subsequent spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Experience: The first question in any structure elucidation is "What is its mass?". High-resolution mass spectrometry is the definitive technique for answering this, providing not just the nominal mass but an accurate mass measurement to within a few parts per million (ppm).[1][2][3] This precision is critical as it allows for the confident determination of the compound's elemental formula, significantly narrowing down the list of possible structures. We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated, making it ideal for this ionization technique.[4]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate ionization.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer, calibrated immediately prior to the run using a known standard.

-

Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass, specifying the expected elements (C, H, N, O, S). Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.

Data Presentation: HRMS Results

| Parameter | Theoretical Value (for C₉H₁₉N₂O₂S⁺) | Observed Value | Mass Error (ppm) |

|---|---|---|---|

| Monoisotopic Mass [M+H]⁺ | 219.1162 | 219.1165 | +1.37 |

| Isotopic Pattern (A+1) | 11.0% | 11.2% | N/A |

| Isotopic Pattern (A+2) | 5.5% | 5.6% | N/A |

Trustworthiness: The sub-2 ppm mass accuracy, combined with the excellent correlation between the observed and theoretical isotopic distribution for sulfur-containing compounds, provides extremely high confidence in the assigned elemental formula of C₉H₁₈N₂O₂S for the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: With the elemental formula established, FTIR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups.[5][6][7] This technique acts as a quick qualitative check. For this molecule, we anticipate characteristic vibrations for the sulfonamide group (S=O), aliphatic C-H bonds, and the N-H⁺ stretch from the hydrochloride salt.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Data Presentation: Key FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2700-2400 (broad) | Medium | N-H⁺ stretch (from piperidinium hydrochloride) |

| 2950-2850 | Strong | C-H aliphatic stretches (piperidine and pyrrolidine) |

| 1345 | Strong | Asymmetric SO₂ stretch (sulfonamide) |

| 1150 | Strong | Symmetric SO₂ stretch (sulfonamide) |

| 1180-1050 | Medium | C-N stretches |

Trustworthiness: The presence of strong absorption bands characteristic of a sulfonamide group and the broad absorption typical of a secondary amine salt strongly corroborates the proposed functional group makeup of the molecule.[5][6]

Chapter 2: Delineating the C-H Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[8][9][10] Our strategy will proceed from simple 1D experiments to more complex 2D correlations to build a complete and validated picture of the molecular skeleton. For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the sample and its residual water peak does not typically interfere with signals of interest.

Experimental Workflow for NMR Analysis

Caption: Key HMBC correlation confirming the connectivity of the molecular fragments.

X-ray Crystallography: The Gold Standard

Authoritative Grounding: While the combination of HRMS and a full suite of NMR experiments provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. [11][12][13]It delivers a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and stereochemical information. [14] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Data Presentation: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (S-N) | ~1.63 Å |

| Key Bond Length (S-C) | ~1.77 Å |

| Piperidine Ring Conformation | Chair |

Trustworthiness: The solved crystal structure provides a complete and unambiguous 3D map of the molecule, serving as the final, irrefutable piece of evidence. It confirms the connectivity established by NMR and provides details of the solid-state conformation that no other technique can offer.

Conclusion

The structural elucidation of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the elemental formula, and FTIR confirms the presence of the key sulfonamide functional group. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and critically, HMBC, elucidates the complete atomic connectivity of the molecule in solution. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the structure in the solid state. Each technique provides an orthogonal piece of evidence, and together they form a self-validating and unassailable body of proof, meeting the highest standards of scientific and regulatory scrutiny.

References

- Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

- Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.

- Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.

- Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development.

- Wiley Analytical Science. (2018, September 22). Mass spectrometry and drug development – how the two come together.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules.

- Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy.

- SpringerLink. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.

- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis.

- Rigaku. (n.d.). Absolute structure.

- Chemistry LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.

- RTI Laboratories. (n.d.). FTIR Analysis.

- Organic Spectroscopy International. (n.d.). Characterisation of Organic Compounds.

- SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.

- International Union of Crystallography. (2008, August 19). The use of X-ray Crystallography to Determine Absolute Configuration (II).

- Wikipedia. (n.d.). X-ray crystallography.

- Anton Paar Wiki. (n.d.). X-ray Crystallography.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. krssltd.com [krssltd.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azooptics.com [azooptics.com]

- 6. scribd.com [scribd.com]

- 7. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. rigaku.com [rigaku.com]

- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a molecule of interest due to its hybrid structure, incorporating a piperidine ring, a pyrrolidine moiety, and a sulfonamide linker. While direct research on this specific compound is limited, its constituent chemical motifs are well-represented in a wide array of pharmacologically active agents. This guide synthesizes information from studies on structurally analogous compounds to propose and explore several plausible mechanisms of action. The primary hypothesized pathways include antimicrobial activity through dihydropteroate synthase (DHPS) inhibition and cell membrane disruption, potential as an antidiabetic agent via dipeptidyl peptidase-IV (DPP-IV) inhibition, and possible roles in oncology and neurology through interactions with targets such as the aldo-keto reductase enzyme AKR1C3 and GABAA receptors. This document provides a foundational framework for future research, outlining detailed experimental protocols to systematically investigate these hypotheses and elucidate the therapeutic potential of this compound.

Introduction: Deconstructing a Molecule of Interest

The therapeutic landscape is continually evolving, with novel chemical entities offering the promise of enhanced efficacy and novel mechanisms of action. 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride emerges as a compelling candidate for investigation, primarily due to the established pharmacological significance of its core components: the piperidine and pyrrolidine rings, and the sulfonamide functional group.[1][2][3] Piperidine and its derivatives are integral to a vast range of pharmaceuticals, from analgesics to antipsychotics, while the pyrrolidine scaffold is a cornerstone of numerous natural products and synthetic drugs.[1][2][3][4] The sulfonamide group, famously associated with the first generation of antibiotics, continues to be a versatile pharmacophore in modern drug design.[5][6]

Given the absence of extensive direct studies on 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride, this guide adopts a hypothesis-driven approach. By examining the established biological activities of structurally related compounds, we can construct a logical framework of potential mechanisms of action. This document will delve into these theoretical pathways, providing the scientific rationale and proposing robust experimental designs to validate or refute them.

Molecular Structure:

-

IUPAC Name: 4-pyrrolidin-1-ylsulfonylpiperidine hydrochloride[7]

-

Molecular Formula: C9H18N2O2S[7]

-

Molecular Weight: 218.31 g/mol [7]

Hypothesized Mechanisms of Action

The unique combination of a sulfonamide group with two distinct saturated nitrogen heterocycles suggests several avenues for biological activity. The following sections explore the most promising of these, based on evidence from analogous chemical structures.

Antimicrobial Powerhouse: A Two-Pronged Attack?

The historical and ongoing success of sulfonamide-based drugs as antimicrobial agents provides a strong foundation for our first hypothesis.[5][6] Research into novel sulfonamide derivatives containing a piperidine moiety has revealed significant bactericidal potential, particularly against plant pathogens like Xanthomonas oryzae.[5][8] This suggests two potential, and possibly synergistic, mechanisms of action.

2.1.1. Inhibition of Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. Sulfonamides, due to their structural similarity to p-aminobenzoic acid (PABA), act as competitive inhibitors of DHPS, thereby halting folate production and arresting bacterial growth.[5]

Proposed Signaling Pathway:

Caption: Hypothesized competitive inhibition of DHPS.

2.1.2. Disruption of Bacterial Cell Membrane Integrity

Beyond enzyme inhibition, some sulfonamide derivatives have been shown to exert their bactericidal effects by damaging the integrity of the bacterial cell membrane.[5] This mechanism offers the advantage of being less susceptible to the development of resistance compared to single-enzyme inhibition. The lipophilic character of the piperidine and pyrrolidine rings may facilitate the compound's insertion into the lipid bilayer, leading to depolarization, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: DHPS Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride against bacterial DHPS.

-

Materials: Recombinant DHPS enzyme, PABA, dihydropterin pyrophosphate (DHPPP), spectrophotometer, 96-well plates, test compound, and a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.

-

Methodology:

-

Prepare a reaction mixture containing buffer, DHPPP, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding PABA and the DHPS enzyme.

-

Monitor the rate of dihydropteroate formation by measuring the increase in absorbance at a specific wavelength over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Protocol: Bacterial Cell Membrane Integrity Assay

-

Objective: To assess the ability of the test compound to compromise the bacterial cell membrane.

-

Materials: Bacterial culture (e.g., E. coli), LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide), fluorescence microscope or plate reader, test compound.

-

Methodology:

-

Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer.

-

Incubate the bacterial suspension with various concentrations of the test compound for a defined period.

-

Add the SYTO 9 and propidium iodide dyes. SYTO 9 stains all bacteria (live and dead), while propidium iodide only enters cells with compromised membranes (dead).

-

Measure the fluorescence of both dyes. An increase in the red fluorescence (propidium iodide) relative to the green fluorescence (SYTO 9) indicates a loss of membrane integrity.

-

Quantify the percentage of membrane-compromised cells at each compound concentration.

-

A Potential Player in Diabetes Management: DPP-IV Inhibition

The piperidine and pyrrolidine scaffolds are present in several approved antidiabetic drugs, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin.[9] DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control. Studies have shown that sulfonamide derivatives of piperidine and pyrrolidine can exhibit potent DPP-IV inhibitory activity.[9][10]

Proposed Signaling Pathway:

Caption: Hypothesized inhibition of DPP-IV for enhanced insulin secretion.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

-

Objective: To quantify the inhibitory effect of the test compound on DPP-IV enzyme activity.

-

Materials: Human recombinant DPP-IV, a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC), a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control, test compound, fluorescence plate reader.

-

Methodology:

-

In a 96-well plate, add buffer, DPP-IV enzyme, and varying concentrations of the test compound or control.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time as the substrate is cleaved by the enzyme.

-

Calculate the rate of reaction for each concentration and determine the percentage of inhibition.

-

Calculate the IC50 value for the test compound.

-

Emerging Possibilities in Oncology and Neurology

The versatility of the piperidine and sulfonamide motifs extends to other therapeutic areas, presenting additional, albeit more speculative, avenues for the mechanism of action of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride.

2.3.1. Aldo-Keto Reductase (AKR1C3) Inhibition

The aldo-keto reductase enzyme AKR1C3 is implicated in the progression of certain cancers, including prostate and breast cancer.[11] Notably, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of AKR1C3.[11] The structural similarity suggests that 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride could potentially interact with this enzyme.

2.3.2. GABAA Receptor Modulation

Piperidine-4-sulfonic acid, a structural analog, is a potent and selective partial agonist of the GABAA receptor.[12] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. While the pyrrolidine group in our target compound introduces a significant structural difference, the possibility of interaction with GABAA receptors warrants investigation.

Experimental Workflow: Target Screening

To explore these and other potential mechanisms, a tiered screening approach is recommended.

Caption: A tiered workflow for novel target identification.

Data Summary of Analogous Compounds

To provide context for potential efficacy, the following table summarizes reported activity data for compounds structurally related to 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride.

| Compound Class | Target | Reported Activity | Reference |

| Sulfonamide-piperidine derivatives | Xanthomonas oryzae pv. oryzae | EC50 = 2.02 µg/mL | [5][8] |

| Sulfonamide-pyrrolidine/piperidine derivatives | DPP-IV | IC50 = 41.17 nM | [10] |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | IC50 < 100 nM | [11] |

Note: These values are for related but distinct molecules and should be used as a guide for hypothesis generation, not as a direct prediction of activity for 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride.

Conclusion and Future Directions

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride stands at the intersection of several pharmacologically significant structural classes. While direct experimental data remains to be generated, a thorough analysis of related compounds allows for the formulation of several compelling, testable hypotheses regarding its mechanism of action. The most promising avenues for investigation lie in its potential as an antimicrobial agent, likely through a dual mechanism of DHPS inhibition and membrane disruption, and as a DPP-IV inhibitor for the management of type 2 diabetes.

The experimental protocols and workflows outlined in this guide provide a clear roadmap for future research. A systematic approach, beginning with in vitro enzymatic and cellular assays, will be critical in elucidating the primary mechanism(s) of action and unlocking the therapeutic potential of this intriguing molecule. Subsequent studies should focus on lead optimization, in vivo efficacy, and safety profiling to translate initial findings into tangible clinical applications.

References

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). International Journal of Molecular Sciences. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PubMed. [Link]

-

Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. [Link]

-

Piperidine-4-sulfonic acid. Wikipedia. [Link]

-

4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride (C9H18N2O2S). PubChemLite. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2025). ResearchGate. [Link]

-

SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. (2014). Semantic Scholar. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. PubChemLite - 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride (C9H18N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

Comprehensive Analytical Guide: 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride

[1][2]

Chemical Identity & Structural Logic[3][4][5]

Before interpreting spectra, the structural connectivity must be defined to assign signals correctly. This compound features a piperidine core (as the hydrochloride salt) substituted at the C4 position with a pyrrolidine-1-sulfonyl moiety.[1][2][3]

Core Identifiers

| Property | Value |

| IUPAC Name | 4-(Pyrrolidin-1-ylsulfonyl)piperidine hydrochloride |

| Common Name | 4-(Pyrrolidine-1-sulfonyl)piperidine HCl |

| Molecular Formula | |

| Free Base MW | 218.32 g/mol |

| Salt MW | 254.78 g/mol |

| InChIKey | RDNPZBRGWKNJRE-UHFFFAOYSA-N |

| CAS (Predicted) | Verify with vendor; often listed as free base 5004-07-9 analogue |

Structural Connectivity Diagram

The following diagram illustrates the logical flow of the molecule's connectivity, crucial for NMR assignment.

Caption: Structural connectivity flow from the protonated piperidine core to the pyrrolidine terminus via the sulfonyl linker.[4][5]

Predicted Spectral Data (NMR)[5][8][9][10]

Note: The values below are high-confidence chemometric predictions based on substituent effects (Curphy-Morrison rules) and analogous sulfonamide salts. Solvent: DMSO-d6 (Standard for HCl salts).

Proton NMR ( ) Profile

The spectrum is dominated by the deshielding effect of the

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 8.80 - 9.20 | Broad Singlet (br s) | 2H | Ammonium protons (Exchangeable with | |

| 3.30 - 3.45 | Multiplet (m) | 2H | Pip-C2/6- | Equatorial protons |

| 3.15 - 3.25 | Triplet (t) | 4H | Pyr-N- | |

| 3.05 - 3.15 | Multiplet (m) | 1H | Pip-C4- | Methine proton |

| 2.85 - 3.00 | Multiplet (m) | 2H | Pip-C2/6- | Axial protons |

| 2.05 - 2.20 | Multiplet (m) | 2H | Pip-C3/5- | Equatorial protons |

| 1.80 - 1.95 | Multiplet (m) | 4H | Pyr-C- | |

| 1.65 - 1.80 | Multiplet (m) | 2H | Pip-C3/5- | Axial protons |

Key Diagnostic Feature: Look for the Methine (CH) proton at position 4 (~3.1 ppm). It should appear as a triplet of triplets (tt) due to coupling with axial/equatorial neighbors, but often broadens into a multiplet.

Carbon NMR ( ) Profile

The Carbon-13 spectrum confirms the skeleton.

| Shift ( | Carbon Type | Assignment | Notes |

| 58.5 | CH | Pip-C4 | Attached to electron-withdrawing |

| 47.8 | Pyr-N- | ||

| 42.5 | Pip-C2/6 | ||

| 26.0 | Pip-C3/5 | ||

| 25.2 | Pyr-C- |

Mass Spectrometry (MS) & Impurity Profiling

Validation requires confirming the mass and ensuring the absence of common synthetic precursors (e.g., Boc-protected intermediates).

MS Data (ESI+)[9]

-

Ionization Mode: Electrospray Ionization (Positive)

-

Target Ion:

(Free base protonated) -

Calculated m/z: 219.11

-

Observed Range: 219.1 ± 0.2

Fragmentation Pathway

The fragmentation pattern in MS/MS is critical for structural confirmation.

Caption: Primary fragmentation pathways expected in ESI-MS/MS analysis.

Common Impurities (QC Check)

When analyzing the spectra, look for these specific "red flag" signals indicating incomplete synthesis or degradation:

-

Boc-Protected Intermediate:

-

Source: Incomplete deprotection of tert-butyl 4-(pyrrolidin-1-ylsulfonyl)piperidine-1-carboxylate.

-

NMR Signal: Sharp singlet at 1.40 ppm (9H).

-

MS Signal: m/z 319 (

).

-

-

Residual Solvent (Ethyl Acetate/Ether):

-

Often trapped in the HCl salt lattice.

-

NMR Signal: Singlet at 2.0 ppm (Acetate), Triplet/Quartet at 1.1/4.0 ppm (Ethyl).

-

-

Free Pyrrolidine:

-

Source: Degradation or excess reagent.

-

MS Signal: m/z 72 (

).

-

Experimental Protocols

To generate the data described above, follow these standardized protocols to ensure reproducibility and minimize salt-effect variations.

NMR Sample Preparation

The hydrochloride salt is likely hygroscopic and insoluble in

-

Solvent Selection: Use DMSO-d6 (99.8% D) for optimal solubility and to visualize the exchangeable

protons. -

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm ( -

Temperature: Run at 298 K (25°C). Note: Heating to 350 K may sharpen the broad NH signals but will shift exchangeable peaks.

LC-MS Method (Standard Screen)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: UV (210 nm, 254 nm) and MSD (ESI+, Scan 100-500 m/z).

-

Expected RT: The compound is polar (amine salt). Expect early elution (0.5 - 1.5 min) depending on the dead volume.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules used in chemical shift prediction).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Foundational text for interpreting splitting patterns in heterocyclic rings).

-

PubChem. (2025).[4] Compound Summary for C9H18N2O2S. National Library of Medicine. Available at: [Link] (Verified formula and InChIKey: RDNPZBRGWKNJRE-UHFFFAOYSA-N).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanistic understanding of sulfonamide stability and synthesis).

Sources

- 1. PubChemLite - C9H18N2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride (C9H18N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride in antimicrobial assays

Application Note: Evaluation of 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride in Early-Stage Antimicrobial Discovery

Abstract

This technical guide outlines the standardized protocols for evaluating 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (hereafter referred to as PSP-HCl ) in antimicrobial susceptibility assays.[1] As a sulfonamide-functionalized piperidine scaffold, PSP-HCl represents a chemical class often screened for inhibition of bacterial metabolic pathways (e.g., folate synthesis) or efflux pump modulation.[1] This note details the critical handling of the hydrochloride salt form, preparation of stock solutions, and execution of Minimum Inhibitory Concentration (MIC) and Time-Kill kinetic assays in compliance with CLSI (Clinical and Laboratory Standards Institute) standards.

Introduction & Compound Profile

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a bifunctional building block containing a piperidine ring and a sulfonamide-linked pyrrolidine.[1] In medicinal chemistry, this scaffold is frequently investigated for its potential to penetrate Gram-negative outer membranes due to the piperidine moiety's physicochemical properties.

-

Chemical Structure Context: The sulfonamide group suggests potential activity against dihydropteroate synthase (folate pathway), while the piperidine ring is a common pharmacophore in efflux pump inhibitors.

-

Salt Form Implications: Being a hydrochloride (HCl) salt , this compound is acidic in aqueous solution. Failure to buffer the assay medium can lead to false-positive bacterial inhibition caused by pH drop rather than specific antimicrobial activity.[1]

| Property | Specification |

| Molecular Formula | C |

| Physical State | White to off-white crystalline solid |

| Solubility | High in DMSO; Moderate in Water (pH dependent) |

| Storage | -20°C (Desiccated) |

| Primary Hazard | Irritant (Skin/Eye); Hygroscopic |

Pre-Assay Preparation: Chemistry & Solubility

Critical Directive: The HCl salt form requires specific buffering. Do not dissolve directly in unbuffered water for biological assays.[1]

Stock Solution Preparation (10 mM)

-

Weighing: Weigh 2.6 mg (approximate, adjust based on exact MW of 254.78 g/mol ) of PSP-HCl.

-

Solvent Choice: Use 100% DMSO (Dimethyl sulfoxide).[1] DMSO is preferred over water for the stock solution to prevent hydrolysis and ensure long-term stability.[1]

-

Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.[1]

-

Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution & pH Adjustment

When diluting into the assay media (Mueller-Hinton Broth), the HCl moiety will release protons.

-

Buffer Control: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) buffered with 10-25 mM HEPES (pH 7.2–7.4).

-

Verification: Prepare a "dummy" sample (media + compound at highest test concentration) and measure pH. If pH < 7.0, neutralize with 0.1 N NaOH.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration of PSP-HCl that inhibits visible bacterial growth.

Workflow Diagram

Step-by-Step Procedure

-

Plate Setup:

-

Dispense 100 µL of CAMHB into columns 2–12 of a 96-well microtiter plate.

-

Dispense 200 µL of the 2x Working Solution of PSP-HCl (e.g., 256 µg/mL) into column 1.

-

Perform a serial 2-fold dilution from column 1 through column 10 (transfer 100 µL). Discard the final 100 µL from column 10.

-

Controls:

-

-

Inoculum Preparation:

-

Inoculation:

-

Add 100 µL of the diluted inoculum to wells in columns 1–11.

-

Final Assay Volume: 200 µL.

-

Final Bacterial Concentration:

CFU/mL.[1]

-

-

Incubation:

-

Seal plate with a gas-permeable membrane.[1]

-

Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

-

-

Analysis:

-

Visual: Look for turbidity (cloudiness).[1] The MIC is the first clear well.

-

Quantitative: Read Absorbance at 600 nm (OD600). Define MIC as

reduction in OD compared to growth control.

-

Protocol 2: Time-Kill Kinetics

Objective: Determine if PSP-HCl is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1]

-

Preparation: Prepare tubes containing CAMHB with PSP-HCl at concentrations of 1x MIC, 2x MIC, and 4x MIC . Include a Growth Control (no drug).[1]

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Sampling:

-

Incubate at 35°C with shaking (200 rpm).

-

Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

-

-

Plating:

-

Serially dilute aliquots (1:10 to 1:1000) in sterile saline.

-

Plate 10 µL spots onto Mueller-Hinton Agar.

-

-

Calculation: Count colonies after 24h incubation.

-

Bactericidal:

reduction in CFU/mL from the starting inoculum. -

Bacteriostatic:

reduction.[1]

-

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| Precipitation in wells | PSP-HCl insolubility at high conc.[1] | Check DMSO limit (must be <1%).[1] Verify pH is not too basic (causing free base precipitation).[1] |

| Growth in Sterility Control | Contamination | Discard data.[1] Re-filter sterilize stock solutions (0.22 µm PTFE filter). |

| MIC varies >1 dilution | Inoculum density error | Use a spectrophotometer for McFarland adjustment, not just visual comparison. |

| Yellow color change | pH shift due to HCl salt | Ensure CAMHB is buffered with HEPES.[1] |

Mechanism of Action (MoA) Context

When analyzing PSP-HCl, researchers should consider that sulfonamide derivatives often act synergistically with Trimethoprim.[1]

-

Recommendation: If MIC > 64 µg/mL (weak activity), perform a Checkerboard Assay combining PSP-HCl with Trimethoprim.[1] If the Fractional Inhibitory Concentration Index (FICI) is

, the compound likely targets the folate pathway, validating the sulfonamide pharmacophore function.

Biological Pathway Visualization

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[3] [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[1] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[3][4][5][6] Clinical Microbiology and Infection.[1] [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61545585, 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride.[1][Link][1]

Sources

- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride (C9H18N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clsjournal.ascls.org [clsjournal.ascls.org]

- 5. protocols.io [protocols.io]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Note: Functional Profiling of Novel Sulfonamide Drug Candidates

Focus: Solubility Management, Cytotoxicity, and Carbonic Anhydrase IX (CAIX) Target Engagement

Abstract & Introduction

Sulfonamides (sulfa drugs) remain a cornerstone of medicinal chemistry, evolving from simple antibacterials to complex inhibitors of Carbonic Anhydrases (CAs) implicated in hypoxic tumors (e.g., SLC-0111 targeting CAIX). However, novel sulfonamide candidates frequently exhibit poor aqueous solubility and pH-dependent precipitation, leading to false negatives in cell-based assays.

This guide provides a rigorous, self-validating workflow for evaluating novel sulfonamides. Unlike generic protocols, this document addresses the specific physicochemical challenges of the sulfonamide moiety and focuses on two critical endpoints: ATP-based cytotoxicity and ratiometric intracellular pH (pHi) modulation , the primary mechanism of action for CA-targeting sulfonamides in oncology.

Compound Management: The "Invisible" Failure Point

Expert Insight: 70% of assay variability with sulfonamides stems from improper solubilization, not biological variance. Sulfonamides are often lipophilic weak acids; they may dissolve in 100% DMSO but "crash out" (precipitate) immediately upon contact with aqueous culture media, forming micro-crystals that interfere with optical readouts.

Protocol: The "Intermediate Plate" Method

To prevent precipitation shock, do not pipette 100% DMSO stock directly into the cell plate.

-

Master Stock: Dissolve neat compound in anhydrous DMSO to 10 mM or 20 mM. Vortex for 1 minute.

-

Visual Check: Inspect for turbidity.[1] If turbid, sonicate at 37°C for 5 minutes.

-

Serial Dilution (DMSO): Perform all serial dilutions in 100% DMSO first.

-

Intermediate Dilution: Transfer 2 µL of DMSO stock into 198 µL of pre-warmed culture media in a separate "Intermediate Plate" (1:100 dilution). Mix 10x.

-

Final Transfer: Transfer 50 µL from the Intermediate Plate to the Cell Assay Plate (containing 50 µL media).

-

Result: Final DMSO concentration is 0.5% across all wells.

-

Benefit: Crystals form in the intermediate plate, not the assay plate, allowing you to visually reject the concentration before wasting cells.

-

Visualizing the Workflow

The following diagram illustrates the critical "Intermediate Plate" logic to ensure solubility integrity.

Caption: Figure 1. The "Intermediate Plate" workflow prevents compound precipitation shock on cells.

Assay Protocol 1: ATP-Based Cytotoxicity (Viability)

Objective: Determine the IC50 of the candidate. Method: CellTiter-Glo® (Promega) or equivalent ATP-luminescence assay. Why: Sulfonamides can interfere with colorimetric MTT/MTS reduction. ATP assays are chemical-artifact free and higher sensitivity.

Materials

-

Target Cells (e.g., MDA-MB-231 for cancer targets).[2]

-

Opaque-walled 96-well plates (White).

Step-by-Step Protocol

-

Seeding: Plate 3,000–5,000 cells/well in 50 µL media.

-

Edge Effect Control: Fill perimeter wells with sterile PBS, not cells. Evaporation in these wells alters drug concentration significantly over 72h.

-

-

Incubation: Allow attachment (overnight at 37°C, 5% CO2).

-

Treatment: Add 50 µL of compound from the Intermediate Plate (see Section 2).

-

Include Vehicle Control (0.5% DMSO).

-

Include Positive Control (e.g., Doxorubicin or a known sulfonamide like Acetazolamide).

-

-

Exposure: Incubate for 72 hours.

-

Development:

-

Read: Measure Total Luminescence (Integration: 1.0s).

Assay Protocol 2: Functional Target Engagement (Intracellular pH)

Objective: Confirm the sulfonamide inhibits Carbonic Anhydrase (CA) activity. Mechanism: CAIX exports protons to maintain neutral intracellular pH (pHi) in hypoxic cells. Inhibition causes pHi to drop (acidify). Method: Ratiometric imaging using BCECF-AM.[7][8]

Materials

-

Calibration Buffer: High K+ buffer with Nigericin (10 µM).

-

Instrument: Fluorescence plate reader or microscope with dual excitation (490 nm / 440 nm) and single emission (535 nm).

Step-by-Step Protocol

-

Hypoxic Induction: Seed cells and incubate in a Hypoxic Chamber (1% O2) for 24h.

-

Note: CAIX expression is negligible in normoxia for most cell lines. You must induce hypoxia to test target engagement.

-

-

Dye Loading:

-

Wash cells with HBSS (pH 7.4).[7]

-

Incubate with 1 µM BCECF-AM for 30 mins at 37°C.

-

Wash 2x to remove extracellular dye.

-

-

Treatment: Add sulfonamide candidate (at IC50 concentration) in bicarbonate-buffered media.

-

Kinetic Read (Ratiometric):

-

In Situ Calibration (The "Nigericin Clamp"):

-

At the end of the assay, aspirate media.

-

Add High K+ buffers at pH 6.5, 7.0, and 7.5 containing 10 µM Nigericin.

-

Nigericin equilibrates pHi with extracellular pH.[10] Plot R values against these known pHs to generate a standard curve.

-

Visualizing the Mechanism of Action

Understanding the pathway is crucial for interpreting the pH assay data.

Caption: Figure 2.[11] Mechanism of Action: Sulfonamides block CA-IX, forcing intracellular acidification and cell death.

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :

-

X: Log of concentration.

-

Y: Normalized Viability (%).

Interpreting BCECF Ratios

| Observation | Ratio (490/440) | Interpretation |

| Vehicle Control | High | pHi is neutral/alkaline (CAIX is working). |

| Candidate Drug | Decreasing | Success. Drug inhibits CAIX; protons accumulate inside. |

| Candidate Drug | Unchanged | Failure. No target engagement or poor permeability. |

References

-

Supuran, C. T. (2017). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors.[12] Expert Opinion on Investigational Drugs. Retrieved from [Link]

-

LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Limits.[1][13] Retrieved from [Link][13]

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 9. genecopoeia.com [genecopoeia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifetein.com [lifetein.com]

Application Note: Quantitative Bioanalysis of Sulfonylpiperidines in Biological Matrices

Introduction & Physicochemical Context

The sulfonylpiperidine moiety is a privileged pharmacophore found in a diverse array of therapeutic agents, including thrombin inhibitors, 11

-

Type A (

-Sulfonylpiperidines): The sulfonyl group is bonded to the piperidine nitrogen ( -

Type B (

-Sulfonylpiperidines): The sulfonyl group is attached to the carbon framework, leaving the secondary or tertiary amine free. These are classic basic drugs (pKa ~8–10).

This guide focuses on the more challenging Type A derivatives, where the lack of a strongly basic center complicates standard cation-exchange extraction and protonation in Electrospray Ionization (ESI). We provide a self-validating protocol utilizing Polymeric Reversed-Phase SPE and LC-MS/MS with polarity switching capabilities.

Core Challenges

-

Ionization Efficiency:

-sulfonylpiperidines often lack a distinct protonation site, requiring ammonium adduct formation ( -

Matrix Interference: The high polarity of the sulfonyl group often leads to co-elution with phospholipids in plasma, causing significant ion suppression.

-

Metabolic Instability: While the sulfonamide bond is stable, hydroxylation of the piperidine ring is a common metabolic soft spot, requiring chromatographic resolution of isobaric metabolites.

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for method selection, ensuring the chosen protocol matches the specific physicochemical properties of your analyte.

Caption: Decision tree for extraction and ionization strategy based on the basicity of the piperidine nitrogen.

Detailed Protocol: Quantification of Neutral Sulfonylpiperidines

This protocol is optimized for Type A (

Reagents & Materials[1]

-

Internal Standard (IS): Stable isotope-labeled analog (e.g.,

-Analyte) is mandatory to compensate for matrix effects. -

SPE Plate: Oasis HLB

Elution Plate (30 -

LC Column: Waters ACQUITY UPLC BEH C18 (

mm, 1.7 -

Mobile Phases:

-

A: 10 mM Ammonium Acetate in Water (pH native).

-

B: Acetonitrile (LC-MS Grade).

-

Sample Preparation (Step-by-Step)

Rationale: We avoid Liquid-Liquid Extraction (LLE) here because sulfonylpiperidines can be quite polar (low LogP), leading to poor recovery in non-polar solvents like hexane/MTBE.

-

Aliquot: Transfer

L of plasma into a 96-well mixing plate. -

IS Addition: Add

L of Internal Standard working solution ( -

Pre-treatment: Add

L of-

Why? Acidification disrupts protein binding and ensures the sulfonamide moiety is fully protonated/neutral to improve retention on the reversed-phase sorbent.

-

-

Conditioning: Condition SPE plate with

L MeOH followed by -

Loading: Load the entire pre-treated sample (

L) onto the SPE plate. Apply low vacuum (approx. 5 inHg). -

Wash 1 (Aqueous): Wash with

L of-

Why? Removes salts and proteins.

-

-

Wash 2 (Organic/Lipid): Wash with

L of-

Critical Step: This concentration must be optimized. It removes hydrophobic interferences but must not elute the analyte.

-

-

Elution: Elute with

L of Acetonitrile. -

Reconstitution: Evaporate under nitrogen at

C. Reconstitute in

LC-MS/MS Conditions[2][3][4][5]

Chromatography:

-

Flow Rate: 0.6 mL/min.

-

Column Temp:

C. -

Gradient:

-

0.0 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Positive (or Negative if sensitivity dictates).

-

Mode: MRM (Multiple Reaction Monitoring).[1]

-

Gas 1 / Gas 2: 50 / 50 psi.

-

Source Temp:

C.

Target Transitions (Example):

| Analyte Type | Precursor Ion | Product Ion | Mechanism |

|---|

| Type A (Neutral) |

Note: For neutral sulfonylpiperidines, ammonium adducts are often more abundant than protonated ions. Ensure your mobile phase contains ammonium acetate to drive this formation.

Method Validation Strategy (ICH M10 Compliance)

Adherence to the ICH M10 Guideline on Bioanalytical Method Validation [1] is mandatory for regulatory submissions.

Matrix Effect Assessment

Sulfonyl groups are prone to suppression by lysophospholipids (eluting late in the gradient).

-

Protocol: Infuse the analyte post-column while injecting a blank plasma extract.

-

Acceptance: No significant drops (>20%) in the baseline at the retention time of the analyte.

-

Calculation: Calculate the IS-normalized Matrix Factor . It must be within a CV of 15% across 6 distinct lots of plasma (including lipemic and hemolyzed).

Selectivity & Specificity[2]

-

Metabolites: You must separate the parent sulfonylpiperidine from its N-oxide or hydroxylated metabolites. These often have the same mass transition (e.g., if water loss occurs in-source).

-

Test: Inject high-concentration synthesized metabolites to verify they do not co-elute with the analyte.

Calibration & Linearity

-

Range: Typical dynamic range is 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression is standard for large dynamic ranges to prioritize accuracy at the Lower Limit of Quantification (LLOQ).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Sensitivity (Type A) | Poor protonation of the sulfonamide nitrogen. | Switch to ESI Negative mode or add 10mM Ammonium Fluoride to mobile phase to boost ionization. |

| High Carryover | Analyte sticking to injector loop due to lipophilicity of the sulfonyl group. | Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) . |

| Drifting Retention Time | pH instability in mobile phase. | Ensure Mobile Phase A is buffered (Ammonium Acetate) rather than just acidified (Formic Acid). |

| Non-Linear Calibration | Saturation of the detector or dimer formation. | Check for |

References

-

International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][4][1][5][6][7][8][9][10][11] [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[11][Link]

Sources

- 1. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. academia.edu [academia.edu]

- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine Metabolic Stability

Status: Active Agent: Senior Application Scientist, Lead Optimization Unit Ticket ID: PIP-OPT-2024-X Subject: Troubleshooting High Metabolic Clearance in Piperidine Scaffolds

Welcome to the Lead Optimization Support Hub.

You are accessing this guide because your piperidine-containing lead compound is exhibiting high intrinsic clearance (

Piperidines are "privileged scaffolds" but are notorious metabolic liabilities. The nitrogen atom's lone pair facilitates binding to the heme iron of CYP enzymes, while the adjacent

This guide is structured as a Tier 3 Troubleshooting Workflow to diagnose the specific metabolic flaw and implement structural fixes without destroying potency.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before synthesizing analogs, you must confirm where the molecule is breaking.

Q: How do I distinguish between N-oxidation and

A: You need high-resolution Metabolite Identification (MetID). Standard LC-MS/MS often shows a +16 Da peak for both, but their fragmentation patterns differ.

-

N-Oxidation (+16 Da): The oxygen is attached to the nitrogen. In MS/MS, you often see a characteristic loss of 16 Da (oxygen) or 18 Da (water) and the preservation of the ring structure.

- -Carbon Hydroxylation (+16 Da): The oxygen is on the carbon next to the nitrogen. This species is unstable and often creates an iminium ion intermediate or collapses into a lactam. If the ring opens, you will see a mass shift corresponding to an aldehyde or acid metabolite.

Diagnostic Workflow Diagram (Use this logic flow to interpret your MetID data)

Caption: Figure 1. Diagnostic logic for distinguishing primary metabolic pathways in piperidine scaffolds.

Module 2: Structural Modification (The Fixes)

Once you identify the "soft spot," apply these specific chemical modifications.

Ticket Item A: Blocking

-Carbon Oxidation

Issue: CYP enzymes are abstracting hydrogen atoms from the C2 or C6 positions (adjacent to Nitrogen).

Strategy 1: Fluorination (The Electronic Shield) Replacing a C-H bond with a C-F bond is the gold standard. The C-F bond (approx. 116 kcal/mol) is stronger than C-H (approx. 99 kcal/mol) and resists CYP abstraction.

-

Protocol: Introduce Fluorine at C3 or C4.

-

Mechanism: Fluorine exerts a strong electron-withdrawing effect (inductive,

). This deactivates the entire ring system, making the -

Caution: Fluorine at C2 (directly on the soft spot) is often chemically unstable (

-fluoroamine instability). Place it at C3 or C4 for distal electronic protection.

Strategy 2: Steric Blocking (The Physical Shield)

-

Protocol: Introduce a methyl group at C2 or C6.

-

Mechanism: This creates steric clash within the CYP binding pocket, preventing the heme iron from approaching the

-carbon. -

Trade-off: This introduces a chiral center, necessitating enantioselective synthesis or chiral separation.

Strategy 3: Deuteration (The Kinetic Brake)

-

Protocol: Replace

-hydrogens with Deuterium ( -

Mechanism: The Carbon-Deuterium bond is stronger than Carbon-Hydrogen. This exploits the Primary Kinetic Isotope Effect (KIE) . If C-H bond breakage is the rate-limiting step,

can be significant (up to 7-10x), slowing metabolism.

Ticket Item B: Reducing N-Oxidation & General Clearance

Issue: The basic nitrogen is coordinating with the heme iron or getting trapped in lysosomes.

Strategy:

| Substituent (Piperidine) | Approx | Metabolic Stability Impact |

| Unsubstituted | ~11.0 | Low (High Clearance) |

| N-Methyl | ~10.0 | Low (N-demethylation risk) |

| 4-CF3 | ~8.5 | Medium |

| 3-Fluoro (Axial) | ~8.0 | High (Optimal balance) |

| 3,3-Difluoro | ~7.0 | Very High (May impact potency) |

Expert Insight:

In the development of the KSP inhibitor MK-0731 , Merck scientists found that introducing a fluorine atom at the C3 position lowered the

Module 3: Scaffold Hopping (Advanced Solutions)

If the piperidine ring itself is unsalvageable, swap it for a bioisostere that retains the geometry but alters the electronics.

1. Spirocyclic Systems (e.g., 2-azaspiro[3.3]heptane)

These "rigidified" piperidine mimics remove the floppy nature of the ring and often eliminate the

2. Bridged Piperidines (e.g., 8-azabicyclo[3.2.1]octane) Bridging the ring locks the conformation. This prevents the ring from adopting the specific "chair" or "boat" conformation required for the CYP enzyme transition state.

3. Morpholines Replacing the C4 carbon with Oxygen.

-

Pro: Significantly lowers

(by ~2-3 units) and blocks metabolism at the C4 position. -

Con: Can reduce potency if the C4 region interacts with a hydrophobic pocket.

Optimization Decision Tree

Caption: Figure 2. Decision matrix for selecting the appropriate chemical modification based on metabolic liability.

Module 4: Experimental Protocol (Self-Validating)

Protocol: Microsomal Stability Assay (Phase I) Standard Operating Procedure (SOP) for validating your fixes.

Reagents:

-

Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compound (1 µM final concentration).

Step-by-Step Workflow:

-

Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound. Incubate at 37°C for 5 mins.

-

Why? To equilibrate temperature and allow enzyme-substrate binding.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Control: Run a parallel sample adding Buffer instead of NADPH (Minus-Cofactor Control). This confirms stability is metabolic, not chemical hydrolysis.

-

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) in a 3:1 ratio to the sample.

-

Why? Precipitates proteins and stops the reaction instantly.

-

-

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Self-Validation Criteria (Quality Control):

-

Linearity: The plot of

vs. time must be linear ( -

Positive Controls:

-

High Clearance: Verapamil or Propranolol (

min). -

Low Clearance: Warfarin (

min). -

If controls fail, discard the data.

-

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Discovery of 3,5-Diaryl-4-isoxazolyl-piperidines as Potent and Orally Bioactive KSP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6454-6457. (Describes the MK-0731 axial fluorine optimization). Link

-

Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.[2] Prostaglandins & Other Lipid Mediators, 136, 90–95.[2] Link

-

Dalvie, D., et al. (2002). Metabolism of the Piperidine-Type Phenothiazine Antipsychotic Agents. Drug Metabolism and Disposition, 30(6), 680-693. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of sulfonamides. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthetic outcomes.

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, found in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[1] Its prevalence stems from its unique physicochemical properties, acting as a bioisostere for amides with enhanced metabolic stability and distinct hydrogen bonding capabilities.[2][3] The classical and most common method for creating this crucial linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5] This guide will primarily focus on optimizing this widely used synthetic route, while also addressing common pitfalls and alternative strategies.

Core Reaction: Sulfonyl Chloride and Amine Coupling

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid (HCl). A base is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

Caption: General mechanism for sulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Yield

Q1: My reaction has resulted in a very low yield or failed completely. What are the most likely causes?

A1: Low yields are a common frustration in sulfonamide synthesis and can often be traced back to a few key factors:

-

Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the unreactive corresponding sulfonic acid.[6][8] This is a primary cause of reaction failure.

-

Solution: Meticulously dry all glassware before use and employ anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate this issue.[6]

-

-

Poor Reactivity of the Amine: The nucleophilicity of the amine is critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react sluggishly.[8]

-

Solution: For less reactive amines, increasing the reaction temperature can provide the necessary activation energy.[6] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be effective. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the weakly nucleophilic amine.[8]

-

-

Inadequate Base: The choice and amount of base are crucial. If the base is not strong enough or is present in insufficient quantity, the HCl generated will protonate the starting amine, effectively quenching the reaction.[6]

-

Solution: Use at least one equivalent of a suitable base, and often a slight excess (1.1-1.5 equivalents) is beneficial. For weakly basic amines, a stronger, non-nucleophilic base may be required.

-

Side Reactions and Impurities

Q2: I've isolated my product, but it's impure. What are the common side reactions?

A2: Besides the hydrolysis of the sulfonyl chloride, other side reactions can lead to impurities:

-

Reaction with the Base: If a nucleophilic base like pyridine is used, it can compete with the intended amine in reacting with the sulfonyl chloride. While this can be a productive catalytic step with DMAP, with less reactive amines, it can lead to undesired byproducts.

-

Double Sulfonylation of Primary Amines: Primary amines can, in principle, react with two molecules of the sulfonyl chloride to form a disulfonimide. This is more likely to occur if there is a significant excess of the sulfonyl chloride and a strong base is used.

-

Reaction with Solvent: While less common, some solvents can potentially react with the highly electrophilic sulfonyl chloride under certain conditions.

Q3: How can I effectively purify my sulfonamide product?

A3: Sulfonamides are typically crystalline solids, making recrystallization a highly effective purification method.[1]

-

Solvent Selection: The choice of solvent is critical. Alcohols like ethanol are often used, but care must be taken as they can lead to losses if the sulfonamide has significant solubility.[9] A solvent system where the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.

-

Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. The polarity of the eluent can be adjusted to achieve good separation. Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system.[10]

Optimizing Reaction Parameters

Q4: How do I choose the right base for my reaction?

A4: The choice of base depends on the reactivity of your amine and the desired reaction conditions.

| Base Type | Examples | Use Case | Considerations |

| Tertiary Amines | Triethylamine (TEA), Pyridine | General purpose, good for most primary and secondary amines. | Pyridine can act as a nucleophilic catalyst. TEA is more sterically hindered and less nucleophilic. |

| Inorganic Bases | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | Useful in biphasic systems or when an organic base might interfere. | Slower reaction rates may be observed due to solubility issues. |

| Catalytic Bases | 4-Dimethylaminopyridine (DMAP) | Used in small amounts with a stoichiometric base for poorly reactive amines. | Highly effective but can be difficult to remove if used in excess. |

Q5: What is the best solvent for sulfonamide synthesis?

A5: The ideal solvent should be anhydrous, inert to the reactants, and capable of dissolving the starting materials.

| Solvent | Properties | Common Applications |

| Dichloromethane (DCM) | Aprotic, dissolves most organic compounds. | A good general-purpose solvent for reactions at or below room temperature. |

| Acetonitrile (ACN) | Polar aprotic, good solvating power. | Often used for reactions that require heating.[11] |

| Tetrahydrofuran (THF) | Aprotic ether, good for organometallic reagents if alternative routes are used. | Can be used for a range of temperatures. |

| Pyridine | Can act as both a base and a solvent. | Useful for reactions with less reactive amines where higher temperatures are needed. |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol provides a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using triethylamine as the base.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Caption: Troubleshooting workflow for sulfonamide synthesis.

Alternative Synthetic Strategies

While the reaction of sulfonyl chlorides with amines is the most common approach, several other methods exist for the synthesis of sulfonamides, which can be advantageous in certain situations.[12]

-

From Thiols: Thiols can be oxidized in situ to form sulfonyl chlorides, which then react with an amine in a one-pot procedure.[12] This avoids the need to isolate the often-unstable sulfonyl chloride.

-

From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonamides, sometimes under microwave irradiation for high yields and good functional group tolerance.[12]

-

Palladium-Catalyzed Cross-Coupling: For the synthesis of N-aryl sulfonamides, palladium-catalyzed cross-coupling reactions of sulfonamides with aryl halides or nonaflates have been developed.[13]

Conclusion

The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. While the reaction between a sulfonyl chloride and an amine is conceptually straightforward, successful execution requires careful attention to reaction conditions. By understanding the potential pitfalls, such as the reactivity of the starting materials and the critical role of moisture control and base selection, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for rational decision-making in the synthesis of these vital compounds.

References

- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1).

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Wikipedia. (n.d.). Sulfonamide.

- Modular Two-Step Route to Sulfondiimidamides. (2022, June 21). Journal of the American Chemical Society.

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).

- Synthesis, Mechanism of action And Characterization of Sulphonamide. (n.d.).

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). PMC.

- Benchchem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.

- 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).

- Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. (2011, October 15). PubMed.

- Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2.

- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]